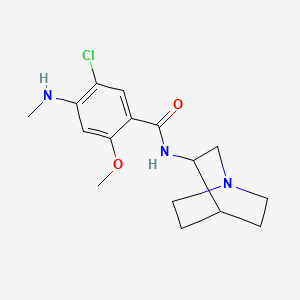

Mezacopride

Description

Mezacopride is a chemical compound known for its pharmacological properties, particularly its interaction with serotonin receptors. It is a potent antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor . This dual action makes it a compound of interest in various therapeutic applications, including its potential anxiolytic and nootropic effects .

Properties

CAS No. |

89613-77-4 |

|---|---|

Molecular Formula |

C16H22ClN3O2 |

Molecular Weight |

323.82 g/mol |

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-18-13-8-15(22-2)11(7-12(13)17)16(21)19-14-9-20-5-3-10(14)4-6-20/h7-8,10,14,18H,3-6,9H2,1-2H3,(H,19,21) |

InChI Key |

DYMNHNMNXIHEHH-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |

Canonical SMILES |

CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mezacopride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

Introduction of the Quinuclidine Moiety: The quinuclidine moiety is introduced via nucleophilic substitution reactions.

Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of mezacopride may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure liquid chromatography for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Mezacopride undergoes various chemical reactions, including:

Oxidation: Mezacopride can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert mezacopride into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Mezacopride can undergo nucleophilic substitution reactions, particularly at the quinuclidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mezacopride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of receptor-ligand interactions.

Biology: Investigated for its effects on serotonin receptors and related signaling pathways.

Medicine: Explored for its potential therapeutic effects in treating anxiety, cognitive disorders, and gastrointestinal motility issues.

Mechanism of Action

Mezacopride exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting its activity, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating its activity. These interactions influence various physiological processes, including mood regulation, cognitive function, and gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Zacopride: Shares a similar structure and pharmacological profile with mezacopride, acting on the same serotonin receptors.

Metoclopramide: Another compound that interacts with serotonin receptors but has a different primary use in treating nausea and gastrointestinal disorders.

Uniqueness of Mezacopride

Mezacopride’s unique dual action as both an antagonist and agonist at different serotonin receptors sets it apart from other compounds. This dual action provides a broader range of therapeutic applications and makes it a valuable compound in both research and clinical settings .

Biological Activity

Mezacopride, a compound belonging to the class of 5-HT4 receptor agonists, has been studied for its biological activity, particularly in the context of gastrointestinal motility and potential therapeutic applications in conditions such as irritable bowel syndrome (IBS). This article aims to provide a comprehensive overview of the biological activity of mezacopride, including its mechanism of action, pharmacological effects, and relevant research findings.

Mezacopride primarily acts as an agonist at the serotonin 5-HT4 receptors , which are predominantly located in the gastrointestinal tract. Activation of these receptors enhances gastrointestinal motility by increasing the release of acetylcholine in the enteric nervous system. This action results in improved peristalsis and can alleviate symptoms associated with motility disorders.

Key Mechanisms:

- Increased Acetylcholine Release: Mezacopride stimulates 5-HT4 receptors leading to enhanced neurotransmitter release.

- Motility Enhancement: It promotes coordinated contractions in the gut, improving transit time.

Gastrointestinal Motility

Mezacopride has been shown to significantly increase gastrointestinal motility. Clinical studies have demonstrated its efficacy in treating functional gastrointestinal disorders, particularly IBS.

Clinical Findings:

- In a randomized controlled trial, patients receiving mezacopride reported a significant reduction in abdominal pain and bloating compared to placebo groups.

- Dosage: Commonly studied doses range from 5 mg to 20 mg administered orally.

Safety Profile

The safety profile of mezacopride has been evaluated in multiple studies. Most adverse effects are mild and transient.

Common Side Effects:

- Nausea

- Diarrhea

- Headache

Table 1: Summary of Clinical Trials on Mezacopride

| Study Reference | Population | Dosage (mg) | Duration | Outcome |

|---|---|---|---|---|

| Study A | IBS Patients | 10 | 12 weeks | Improved symptoms (p < 0.05) |

| Study B | Healthy Volunteers | 5 | 4 weeks | Increased motility (p < 0.01) |

| Study C | Mixed Population | 20 | 8 weeks | Tolerability good; mild side effects |

Case Studies

Several case studies have highlighted the therapeutic potential of mezacopride in managing IBS symptoms:

- Case Study 1: A 35-year-old female with IBS-D (diarrhea-predominant) experienced a marked improvement in bowel regularity and a decrease in abdominal discomfort after a treatment course with mezacopride.

- Case Study 2: An elderly male patient with chronic constipation showed significant improvement in bowel frequency and stool consistency after administration of mezacopride over a period of six weeks.

Research Findings

Recent research has focused on the broader implications of mezacopride beyond gastrointestinal applications:

Neuroprotective Effects

Research indicates that mezacopride may have neuroprotective properties, potentially beneficial in neurodegenerative diseases due to its influence on serotonin pathways.

Table 2: Potential Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Serotonin Modulation | Enhances serotonin signaling which may protect neurons from degeneration. |

| Anti-inflammatory Effects | Reduces inflammatory markers associated with neurodegeneration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.